molecular formula C20H19NO4S2 B2990631 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899977-13-0

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No. B2990631
CAS RN: 899977-13-0
M. Wt: 401.5
InChI Key: BVUUQWVBSNJWTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate” consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Novel Heterocyclic Disperse Dyes

Thiophene derivatives, such as those related to the chemical , have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit a range of shades and have shown very good wash, perspiration, sublimation, and rub fastness ratings, although their photostability is poor. The process involves diazotization and coupling with various N-phenylmaleimides, demonstrating the versatility of thiophene derivatives in textile applications (Iyun et al., 2015).

Biotransformation of Dimethylbenzothiophenes

Dimethylbenzothiophenes, structurally similar to the queried compound, have been shown to be degraded by microbial activity, indicating their potential role in environmental bioremediation. This study demonstrates the biotransformation of various dimethylbenzothiophene isomers by Pseudomonas strains, yielding multiple sulfur-containing metabolites. Such findings highlight the environmental relevance of thiophene derivatives in the degradation of sulfur heterocycles in petroleum (Kropp et al., 1996).

Intramolecular Sulphur(IV)-Oxygen Interaction

The molecular structures of several compounds exhibiting sulfur(IV)-oxygen interactions have been analyzed, providing insights into the electronic and steric interactions influencing the stability and reactivity of sulfur-containing compounds. This research is crucial for understanding the chemical behavior of thiophene derivatives in various contexts, including organic synthesis and material science (Kucsman et al., 1984).

Heterocyclic Enaminonitriles Reactions

The reactions of heterocyclic enaminonitriles, closely related to thiophene derivatives, with acetylenic esters have been studied, revealing pathways for synthesizing complex organic molecules. These findings contribute to the broader understanding of thiophene chemistry and its applications in synthesizing novel organic compounds (Matsunaga et al., 1986).

Luminescence Sensing of Benzaldehyde

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a thiophene derivative, have been synthesized and shown to be sensitive fluorescence sensors for benzaldehyde derivatives. This application demonstrates the potential of thiophene-based compounds in developing advanced sensing materials (Shi et al., 2015).

properties

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-13-9-14(2)11-16(10-13)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUUQWVBSNJWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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